1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a valuable target for synthetic and biological studies.
Preparation Methods
The synthesis of 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the ethyl and oxan-4-ylamino substituents. One common synthetic route starts with the reaction of a suitable pyrazole derivative with a pyridine derivative under acidic conditions to form the pyrazolopyridine core.
Chemical Reactions Analysis
1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the positions where the ethyl and oxan-4-ylamino groups are attached. Common reagents include alkyl halides and amines.
Scientific Research Applications
1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The oxan-4-ylamino group plays a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
- 1-methyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1-ethyl-4-[(morpholin-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1-ethyl-4-[(piperidin-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
675112-03-5 |
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Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.3 |
Purity |
95 |
Origin of Product |
United States |
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